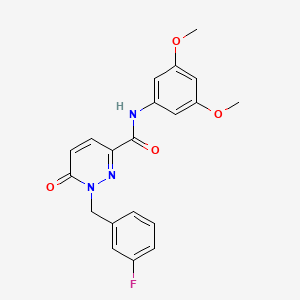

N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-27-16-9-15(10-17(11-16)28-2)22-20(26)18-6-7-19(25)24(23-18)12-13-4-3-5-14(21)8-13/h3-11H,12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNSYUSOQIIIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is an organic compound with a complex structure that includes a dihydropyridazine ring and various substituents. Its molecular formula is C20H18FN3O4, and it has a molecular weight of approximately 383.38 g/mol. This compound has garnered interest for its potential biological activities, making it a subject of various research studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H18FN3O4 |

| Molecular Weight | 383.38 g/mol |

| IUPAC Name | This compound |

| InChI Key | Not available |

The presence of the dimethoxy and fluorobenzyl groups in its structure is believed to enhance its biological activity by influencing lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate enzyme activity or receptor binding, leading to diverse pharmacological effects.

Research Findings

- Anticancer Activity : Preliminary studies have indicated that compounds within the pyridazine class exhibit anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against certain leukemia cell lines in vitro, although specific data on this compound's efficacy remains limited .

- Enzyme Inhibition : The compound's structural features suggest potential as an enzyme inhibitor. Compounds with similar frameworks have been reported to interact with enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer .

- Selectivity and Potency : The introduction of fluorine atoms in the structure often enhances selectivity for biological targets. Compounds with fluorinated phenyl groups have been shown to exhibit improved binding affinity and specificity for receptors compared to their non-fluorinated counterparts .

Case Studies

While specific case studies focused solely on this compound are scarce, related compounds have been documented:

- Study on Pyridazine Derivatives : A study published in PubMed explored the biological activities of various pyridazine derivatives. It was found that certain modifications led to enhanced anticancer properties against leukemia cell lines .

- Fluorinated Compounds : Research highlighted that fluorinated compounds often demonstrate increased metabolic stability and bioavailability, which can be crucial for drug development .

Scientific Research Applications

The compound N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a notable research chemical with various potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, including synthesis methods, biological activities, and specific case studies.

Anticancer Activity

Research has indicated that compounds similar to this compound may exhibit anticancer properties. The structural features of the compound suggest potential interactions with biological targets involved in cancer progression. For example, derivatives of pyridazine have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

Anticonvulsant Properties

Studies have demonstrated that certain analogs of this compound possess anticonvulsant activities. The presence of specific substituents can enhance the efficacy against seizures in animal models. For instance, modifications at the benzyl position have been linked to improved activity against maximal electroshock seizure models .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, including cholinesterases and carbonic anhydrases. Such inhibition could lead to therapeutic benefits in conditions like Alzheimer's disease or glaucoma, where enzyme modulation is crucial for treatment efficacy .

Example Synthesis Route

- Starting Materials : 3,5-dimethoxyphenylamine, 3-fluorobenzaldehyde.

- Reagents : Use of acetic anhydride and a suitable catalyst.

- Reaction Conditions : Conducted under reflux conditions for optimal yield.

- Purification : Crystallization or chromatography to isolate the final product.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of pyridazine derivatives, researchers synthesized several compounds structurally related to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that further development could lead to new therapeutic agents .

Case Study 2: Anticonvulsant Effects

A comparative study assessed the anticonvulsant properties of various benzyl-substituted dihydropyridazines. The findings revealed that certain modifications enhanced seizure protection in rodent models compared to standard treatments like phenobarbital .

Case Study 3: Enzyme Inhibition

Research focusing on enzyme inhibition highlighted the potential of this compound as a dual inhibitor for cholinesterases and carbonic anhydrases. This dual action could provide a multifaceted approach to treating neurodegenerative diseases .

Q & A

Q. What are the key considerations for synthesizing N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including cyclization of precursors and sequential substitution of functional groups. Key steps include:

- Cyclization : Formation of the dihydropyridazine core under controlled temperature (60–80°C) and pH (neutral to mildly acidic) to avoid byproducts .

- Substitution : Introducing the 3-fluorobenzyl and 3,5-dimethoxyphenyl groups via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .

- Purification : Flash chromatography (0–100% EtOAc in cyclohexane) or preparative HPLC to isolate the target compound with >95% purity .

Optimization involves adjusting solvent polarity (e.g., DMF for solubility), catalyst loading (e.g., Pd catalysts for coupling), and reaction time (monitored via TLC/LC-MS) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, fluorobenzyl aromatic protons at δ 7.1–7.4 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 454.16) and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1680 cm) and amide (N-H bend at ~1550 cm) groups .

- X-ray Crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Enzyme Inhibition : Screen against kinases (e.g., MAPK, PI3K) or proteases using fluorogenic substrates. IC values <1 µM suggest high potency .

- Cell Viability Assays : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. EC values <10 µM indicate antitumor potential .

- Anti-inflammatory Activity : Measure COX-2 or TNF-α inhibition in macrophages (LPS-induced models) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

Contradictions often arise from:

- Assay Variability : Differences in cell lines, serum concentrations, or incubation times. Validate using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

- Compound Stability : Degradation in DMSO or media. Monitor stability via LC-MS and use fresh stock solutions .

- Off-Target Effects : Perform kinome-wide profiling or CRISPR-Cas9 knockout screens to identify non-specific interactions .

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of analogs of this compound?

- Substituent Modulation : Compare analogs with varying substituents (Table 1).

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding poses with targets like proteasomes or kinases .

- Pharmacophore Mapping : Identify critical motifs (e.g., 3-fluorobenzyl for lipophilicity; dimethoxyphenyl for π-π stacking) .

Q. Table 1: SAR of Dihydropyridazine Analogs

Q. What advanced methodologies are used to identify and validate the molecular targets of this compound?

- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with clickable probes to isolate target proteins .

- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with candidate targets (e.g., Trypanosoma cruzi proteasome) to confirm binding sites .

- RNA Sequencing : Compare gene expression profiles in treated vs. untreated cells to identify downstream pathways (e.g., apoptosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.